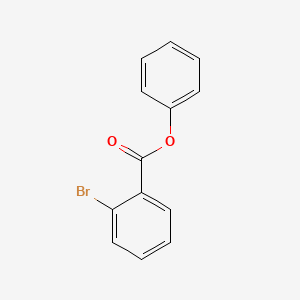

2-Bromobenzoic acid, phenyl ester

Description

BenchChem offers high-quality 2-Bromobenzoic acid, phenyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromobenzoic acid, phenyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1989-22-6 |

|---|---|

Molecular Formula |

C13H9BrO2 |

Molecular Weight |

277.11 g/mol |

IUPAC Name |

phenyl 2-bromobenzoate |

InChI |

InChI=1S/C13H9BrO2/c14-12-9-5-4-8-11(12)13(15)16-10-6-2-1-3-7-10/h1-9H |

InChI Key |

SNOWYPDEJVKXAG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Br |

Origin of Product |

United States |

Methodological & Application

Application Note: Optimized Schotten-Baumann Conditions for the Synthesis of Phenyl 2-Bromobenzoate

Introduction: Navigating Steric Hindrance in Ester Synthesis

The Schotten-Baumann reaction, first described by German chemists Carl Schotten and Eugen Baumann in 1883, is a robust and widely utilized method for the acylation of alcohols and amines.[1][2] This reaction is particularly effective for the synthesis of esters and amides from acyl chlorides or anhydrides.[3][4] The "Schotten-Baumann conditions" typically refer to a two-phase system, comprising an organic solvent and an aqueous solution of a base, which serves to neutralize the hydrogen chloride byproduct and drive the reaction to completion.[5][6] This application note provides a detailed protocol for the synthesis of phenyl 2-bromobenzoate, a sterically hindered ester, using a modified Schotten-Baumann approach. The ortho-bromo substituent on the benzoyl chloride presents a moderate steric challenge, necessitating careful optimization of reaction parameters to achieve high yields.

The core of the Schotten-Baumann reaction lies in the nucleophilic acyl substitution mechanism.[1][7] For the synthesis of phenyl 2-bromobenzoate, the reaction proceeds via the attack of a phenoxide ion, generated in situ by the deprotonation of phenol by a base, on the electrophilic carbonyl carbon of 2-bromobenzoyl chloride.[2] The subsequent collapse of the tetrahedral intermediate and expulsion of the chloride leaving group yields the desired ester. The presence of a base is crucial, as it not only generates the more nucleophilic phenoxide but also prevents the protonation of the starting phenol.[8][9]

Reaction Mechanism and Workflow

The synthesis of phenyl 2-bromobenzoate via the Schotten-Baumann reaction can be visualized through the following mechanistic steps and experimental workflow.

Mechanistic Pathway

Figure 1: Mechanism of Phenyl 2-Bromobenzoate Synthesis.

Experimental Workflow Overview

Sources

- 1. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 2. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]

- 3. jk-sci.com [jk-sci.com]

- 4. chemistnotes.com [chemistnotes.com]

- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 6. Schotten-Baumann Reaction [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. byjus.com [byjus.com]

- 9. scribd.com [scribd.com]

Application Note: Palladium-Catalyzed Intramolecular C-H Arylation for the Synthesis of 6H-dibenzo[b,d]pyran-6-one from Phenyl 2-Bromobenzoate

Introduction and Significance

The 6H-dibenzo[b,d]pyran-6-one scaffold is a privileged heterocyclic motif present in numerous natural products and pharmacologically active molecules.[1][2][3] Notably, it forms the core structure of urolithins, which are metabolites produced by gut microbiota from dietary ellagitannins and ellagic acid found in foods like pomegranates and berries.[4][5][6] These metabolites are recognized for their potential anti-inflammatory, neuroprotective, and anti-cancer properties, making them and their synthetic analogs significant targets in drug discovery.[1][4]

Traditional syntheses of this scaffold can be multi-step and low-yielding.[7] Modern synthetic chemistry, however, offers powerful tools for its construction. This application note provides a detailed protocol and mechanistic rationale for the synthesis of the parent 6H-dibenzo[b,d]pyran-6-one via a highly efficient palladium-catalyzed intramolecular C-H arylation, starting from the readily accessible precursor, phenyl 2-bromobenzoate. This C-H functionalization strategy represents a significant advancement, offering an atom-economical route to a key chemical entity.[8][9]

Reaction Principle and Mechanistic Insights

The conversion of phenyl 2-bromobenzoate to 6H-dibenzo[b,d]pyran-6-one is achieved through an intramolecular C-H arylation reaction. This transformation is catalyzed by a palladium complex and involves the formation of a new carbon-carbon bond between the two aromatic rings of the starting ester.

Overall Transformation:

The success of this reaction hinges on the precise coordination environment of the palladium catalyst, which is controlled by the choice of ligand, base, and solvent.

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle for palladium-catalyzed C-H activation.[10][11] While several mechanistic pathways can be proposed, the cycle generally involves three key stages: oxidative addition, C-H activation/cyclization, and reductive elimination.

-

Step A: Oxidative Addition: A low-valent Palladium(0) species, typically generated in situ, reacts with the aryl bromide of the phenyl 2-bromobenzoate substrate. This step involves the insertion of the palladium atom into the carbon-bromine bond, forming a new organopalladium(II) intermediate.[10][11]

-

Step B: Intramolecular C-H Activation: This is the rate-determining and most critical step of the synthesis.[12][13] The Pd(II) center coordinates to a C-H bond on the adjacent phenyl ring. The cyclization is facilitated by a base, which assists in the deprotonation of the C-H bond. This often occurs via a Concerted Metalation-Deprotonation (CMD) mechanism, where the C-H bond cleavage and palladacycle formation happen in a single, concerted step.[14] The formation of a stable five-membered palladacyclic intermediate is a strong thermodynamic driving force for this regioselective cyclization.[12]

-

Step C: Reductive Elimination: The final step involves the formation of the new C-C bond, which creates the pyranone ring system. The two organic fragments on the palladium center couple, and the desired 6H-dibenzo[b,d]pyran-6-one product is released. This process reduces the palladium from Pd(II) back to its catalytically active Pd(0) state, allowing the cycle to begin anew.[10]

Caption: Proposed catalytic cycle for the synthesis of 6H-dibenzo[b,d]pyran-6-one.

The Critical Role of Ligands and Reagents

-

Palladium Source: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst. It is reduced in situ to the active Pd(0) species.

-

Phosphine Ligands: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands are essential for promoting both the oxidative addition and the challenging C-H activation steps.[15] Ligands such as tri-tert-butylphosphine (P(tBu)₃) or rationally designed biaryl phosphines (e.g., Buchwald ligands) stabilize the monoligated palladium species believed to be the active catalyst, enhancing its reactivity.[15][16] The high electron density on these phosphines increases the electron density at the palladium center, facilitating the cleavage of the C-Br bond.

-

Base: A non-nucleophilic inorganic base is required to facilitate the deprotonation step in the C-H activation. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[12] The choice of base can significantly impact yield and reaction time.

-

Solvent: A high-boiling, polar aprotic solvent such as N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMA), or mesitylene is necessary to achieve the temperatures required for efficient C-H activation.[12]

Experimental Protocol

This protocol is a representative procedure. Researchers should perform initial small-scale trials to optimize conditions for their specific setup.

Materials and Reagents

| Reagent/Material | Grade | Supplier Recommendation | Notes |

| Phenyl 2-bromobenzoate | >98% Purity | Commercial Source | Starting Material |

| Palladium(II) Acetate (Pd(OAc)₂) | Catalyst Grade | Commercial Source | Pre-catalyst |

| Tri-tert-butylphosphine (P(tBu)₃) | >98% Purity | Commercial Source | Ligand. Handle under inert atmosphere. |

| Potassium Carbonate (K₂CO₃) | Anhydrous, >99% | Commercial Source | Base. Dry in an oven before use. |

| N,N-Dimethylacetamide (DMA) | Anhydrous, >99.8% | Commercial Source | Solvent |

| Ethyl Acetate | ACS Grade | Commercial Source | For extraction |

| Brine (Saturated NaCl solution) | N/A | Lab Prepared | For workup |

| Anhydrous Magnesium Sulfate | ACS Grade | Commercial Source | Drying agent |

| Silica Gel | 230-400 mesh | Commercial Source | For column chromatography |

Equipment

-

Schlenk flask or oven-dried round-bottom flask with a reflux condenser

-

Inert atmosphere setup (Nitrogen or Argon) with a bubbler

-

Magnetic stirrer with a heating mantle and temperature controller

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Flash chromatography system

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon), add phenyl 2-bromobenzoate (1.0 eq), palladium(II) acetate (0.05 eq, 5 mol%), and potassium carbonate (2.0 eq).

-

Solvent and Ligand Addition: Add anhydrous N,N-Dimethylacetamide (DMA) to achieve a substrate concentration of 0.1 M. Follow this with the addition of tri-tert-butylphosphine (0.10 eq, 10 mol%). Note: Phosphine ligands are often air-sensitive and should be handled carefully under an inert atmosphere.

-

Reaction Execution: Seal the flask and heat the reaction mixture to 120-140 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the product.

-

Product Characterization: Combine the pure fractions and remove the solvent in vacuo. Characterize the resulting solid by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity as 6H-dibenzo[b,d]pyran-6-one.

Data, Results, and Troubleshooting

Expected Results

| Parameter | Value |

| Yield | 65-85% (highly dependent on optimization) |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (CDCl₃) | Characteristic aromatic proton signals |

| ¹³C NMR (CDCl₃) | Carbonyl signal (~160 ppm) |

| Mass Spec (EI) | m/z = 196.05 [M]⁺ |

Troubleshooting Guide

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst; insufficient temperature; poor quality reagents. | Ensure the use of an inert atmosphere. Check the quality of the Pd source and ligand. Increase the reaction temperature in 10 °C increments. Ensure the base is thoroughly dried. |

| Formation of Side Products | Competing decomposition pathways; ligand degradation. | Screen alternative ligands (e.g., Buchwald-type biaryl phosphines).[15] Lower the reaction temperature slightly once conversion starts. Ensure the reaction is not run for an excessive amount of time. |

| Difficulty in Purification | Co-elution of impurities. | Optimize the solvent system for column chromatography. Consider recrystallization as an alternative or additional purification step. |

Experimental Workflow Summary

Caption: Summary of the experimental workflow for the synthesis of 6H-dibenzo[b,d]pyran-6-one.

Conclusion

The palladium-catalyzed intramolecular C-H arylation of phenyl 2-bromobenzoate is a robust and efficient method for synthesizing 6H-dibenzo[b,d]pyran-6-one. This protocol provides researchers with a powerful tool for accessing a key scaffold relevant to medicinal chemistry and materials science. Understanding the underlying catalytic mechanism and the critical role of the ligand and reaction conditions is essential for achieving high yields and purity. This method exemplifies the utility of modern C-H functionalization chemistry for the streamlined construction of complex molecular architectures.

References

-

ResearchGate. (n.d.). Synthesis, Characterization, Molecular Docking, and Biological Activities of Some Natural and Synthetic Urolithin Analogs. Available at: [Link]

-

Espín, J. C., et al. (2022). Novel Regioselective Synthesis of Urolithin Glucuronides—Human Gut Microbiota Cometabolites of Ellagitannins and Ellagic Acid. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Espín, J. C., et al. (2022). Novel Regioselective Synthesis of Urolithin Glucuronides Human Gut Microbiota Cometabolites of Ellagitannins and Ellagic Acid. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Devlin, J. P. (1975). 6H-Dibenzo[b,d]pyrans. I. Synthesis. Canadian Journal of Chemistry, 53(3), 343-349. Available at: [Link]

- Google Patents. (2019). Process-scale synthesis of urolithin a. WO2019168972A1.

-

Reddy, B. V. S., et al. (2012). Multicomponent Synthesis of 6H-dibenzo[b,d]pyran-6-ones and a Total Synthesis of Cannabinol. Organic Letters, 14(1), 310-313. Available at: [Link]

-

ResearchGate. (n.d.). Organic synthesis of Uros A, B and C. Available at: [Link]

-

Kim, J., et al. (2013). Synthesis of dibenzopyranones through palladium-catalyzed directed C-H activation/carbonylation of 2-arylphenols. Tetrahedron Letters, 54(39), 5333-5336. Available at: [Link]

-

Wang, C., et al. (2022). Rh(iii)-catalyzed synthesis of dibenzo[b,d]pyran-6-ones from aryl ketone O-acetyl oximes and quinones via C–H activation and C–C bond cleavage. RSC Advances. Available at: [Link]

-

Δ-Machine Learning. (n.d.). Tailoring phosphine ligands for improved C–H activation: insights from Δ-machine learning. Available at: [Link]

-

Gessner Group. (n.d.). Phosphine ligands and catalysis. Available at: [Link]

-

Daugulis, O., et al. (2010). Intramolecular palladium-catalyzed alkane C-H arylation from aryl chlorides. Journal of the American Chemical Society, 132(33), 11512-11514. Available at: [Link]

-

Zhang, H., et al. (2025). Palladium-catalyzed site-selective arylation of alkyl 2,4- and 2,5-dihalobenzoates with aryl titanium reagents. Journal of Chemical Sciences. Available at: [Link]

-

OpenChemHub. (2024, January 10). Ligand design for cross-couplings: phosphines [Video]. YouTube. Available at: [Link]

-

Buchwald, S. L., & Mauger, C. (2009). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Accounts of Chemical Research, 42(11), 1724-1735. Available at: [Link]

-

The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Available at: [Link]

-

Martín, R., et al. (2010). Pd-catalyzed intramolecular acylation of aryl bromides via C-H functionalization: a highly efficient synthesis of benzocyclobutenones. Journal of the American Chemical Society, 132(4), 1216-1217. Available at: [Link]

-

Pandey, J. (2014). Synthesis and Biological Activities of Some Substituted 6H-Dibenzo [B,D] Pyran-6-One and 6,6-Dimethyl 6H-Dibenzo [B,D] Pyran Derivatives. Global Journal of Science Frontier Research. Available at: [Link]

-

Buchwald, S. L., et al. (2008). Twofold C−H Functionalization: Palladium-Catalyzed Ortho Arylation of Anilides. Organic Letters, 10(11), 2207–2210. Available at: [Link]

-

Semantic Scholar. (n.d.). Intramolecular palladium-catalyzed alkane C-H arylation from aryl chlorides. Available at: [Link]

-

Global Journals. (2014). Synthesis and Biological Activities of Some Substituted 6HDibenzo[B,D] Pyran-6-One and 6,6-Dimethyl 6H-Dibenzo[B,D] Pyran Deriva. Available at: [Link]

-

ResearchGate. (2018). 14.4.18 6H-Dibenzo[b,d]pyran-6-ones (Update 2020). Available at: [Link]

-

Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Available at: [Link]

-

Chen, C.-Y., et al. (2018). Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones. Molecules, 23(7), 1774. Available at: [Link]

-

MDPI. (2020). Palladium-Catalyzed Benzodiazepines Synthesis. Available at: [Link]

Sources

- 1. Rh(iii)-catalyzed synthesis of dibenzo[b,d]pyran-6-ones from aryl ketone O-acetyl oximes and quinones via C–H activation and C–C bond cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journalofscience.org [journalofscience.org]

- 3. globaljournals.org [globaljournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Novel Regioselective Synthesis of Urolithin Glucuronides—Human Gut Microbiota Cometabolites of Ellagitannins and Ellagic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Synthesis of dibenzopyranones through palladium-catalyzed directed C-H activation/carbonylation of 2-arylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. dspace.mit.edu [dspace.mit.edu]

- 10. nobelprize.org [nobelprize.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Intramolecular palladium-catalyzed alkane C-H arylation from aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. semanticscholar.org [semanticscholar.org]

- 14. Palladium-Catalyzed Oxidative Cyclization of O-Aryl Cyclic Vinylogous Esters: Synthesis of Benzofuran-Fused Cyclohexenones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Phenyl 2-Bromobenzoate

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for the synthesis of phenyl 2-bromobenzoate. The esterification of 2-bromobenzoic acid with phenol presents unique challenges, primarily due to the steric hindrance imposed by the ortho-bromo substituent, which can impede the approach of the nucleophile (phenol) to the carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common experimental hurdles, thereby improving reaction efficiency and yield.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated experimental protocols.

Section 1: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<40%). What are the primary causes and how can I resolve this?

Low yield is the most common issue in this synthesis. The root causes typically fall into three categories: equilibrium limitations, steric hindrance, and reaction kinetics.

Cause 1: Reversible Reaction Equilibrium

Fischer-Speier esterification is an equilibrium-controlled process. The reaction produces water as a byproduct; as water accumulates, the reverse reaction (hydrolysis of the ester) accelerates, leading to a low net yield.[1][2]

-

Solution: Continuous Water Removal with a Dean-Stark Trap To drive the equilibrium toward the product side in accordance with Le Châtelier's principle, water must be continuously removed from the reaction mixture.[3][4] The most effective method is azeotropic distillation using a Dean-Stark apparatus.

Experimental Protocol: Fischer-Speier Esterification using a Dean-Stark Trap

-

Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Reagents: To the flask, add 2-bromobenzoic acid (1.0 eq), phenol (1.5 eq), and a suitable acid catalyst (e.g., p-toluenesulfonic acid, 0.1 eq).

-

Solvent: Add a solvent that forms a low-boiling azeotrope with water, such as toluene. The volume should be sufficient to ensure proper stirring and reflux.

-

Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. Upon cooling, the denser water will separate and collect at the bottom of the trap, while the toluene will overflow and return to the reaction flask.[5][6]

-

Monitoring: The reaction is complete when water no longer collects in the trap. The theoretical volume of water can be calculated beforehand to monitor progress.

-

Cause 2: Steric Hindrance and Electronic Effects

The bulky bromine atom at the ortho position sterically hinders the carbonyl carbon of the carboxylic acid. This raises the activation energy of the reaction by making it difficult for the phenol nucleophile to attack.

-

Solution 1: Optimize Catalyst System Standard acid catalysts like sulfuric acid may not be sufficient. Consider more robust options.

-

Heterogeneous Acid Catalysts: Solid acid catalysts such as phosphoric acid-modified Montmorillonite K10 clay, sulfated zirconia, or Amberlyst-15 resin can offer higher activity and are easily filtered out post-reaction, simplifying the workup.[7][8]

-

Titanium-Based Catalysts: Alkyl titanates are effective catalysts that are stable and have high boiling points, preventing co-distillation with the product.[9]

-

-

Solution 2: Employ Alternative Esterification Methods If Fischer esterification remains low-yielding, methods that activate the carboxylic acid differently are recommended.

-

Steglich Esterification: This method uses a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) with a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP). This process forms a highly reactive O-acylisourea intermediate that readily reacts with phenol, even with significant steric hindrance.[10][11] This method is performed under mild, neutral conditions.

-

Mitsunobu Reaction: This reaction uses triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (like DEAD or DIAD) to activate the alcohol (phenol in this case), which then undergoes substitution by the carboxylate.[12][13][14] It proceeds under very mild, neutral conditions but requires stoichiometric amounts of reagents, and purification can be challenging due to byproducts like triphenylphosphine oxide.[15]

-

Logical Flow for Troubleshooting Low Yield

Caption: Troubleshooting workflow for low esterification yield.

Q2: My final product is contaminated with unreacted starting materials. How do I improve purification?

Contamination with acidic starting materials (2-bromobenzoic acid and phenol) is a common purification challenge.

-

Solution: Liquid-Liquid Extraction Workup

-

After the reaction is complete, cool the mixture and dilute it with an organic solvent immiscible with water (e.g., ethyl acetate, diethyl ether).

-

Remove Unreacted Carboxylic Acid: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic solution will deprotonate the 2-bromobenzoic acid, forming its sodium salt, which is soluble in the aqueous layer and can be separated. Be cautious of pressure buildup from CO₂ evolution.

-

Remove Unreacted Phenol: Wash the organic layer with a cold, dilute (e.g., 1-2 M) aqueous solution of sodium hydroxide (NaOH). Phenol is acidic enough to be deprotonated by NaOH, forming the water-soluble sodium phenoxide. Avoid using concentrated NaOH or prolonged contact time, as this can hydrolyze your desired ester product.

-

Final Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

-

Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: If necessary, purify the crude product further by column chromatography on silica gel or recrystallization.

-

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the pros and cons of the main synthetic methods for this esterification?

Choosing the right method depends on your scale, substrate sensitivity, and available equipment.

| Method | Key Reagents | Pros | Cons |

| Fischer-Speier Esterification | Acid Catalyst (H₂SO₄, p-TsOH), Heat | Cost-effective, simple reagents, scalable.[16] | Equilibrium-limited, requires high temperatures, not suitable for acid-sensitive substrates. |

| Steglich Esterification | DCC or EDC, DMAP | Mild, neutral conditions, high yield, effective for sterically hindered substrates.[10][17] | Requires stoichiometric coupling agents, byproduct (urea) can be difficult to remove, DCC is an allergen.[18] |

| Mitsunobu Reaction | PPh₃, DEAD or DIAD | Very mild conditions, high stereochemical inversion (if applicable).[12][13] | Stoichiometric and expensive reagents, byproduct (triphenylphosphine oxide) removal can be difficult.[15] |

Q2: What is the mechanism of the acid-catalyzed Fischer esterification?

The reaction proceeds through a series of proton transfer and nucleophilic addition-elimination steps.

-

Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the 2-bromobenzoic acid, making the carbonyl carbon much more electrophilic.[19][20]

-

Nucleophilic Attack: The weakly nucleophilic phenol attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).

-

Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, eliminating a molecule of water.

-

Deprotonation: The catalyst is regenerated by deprotonation of the resulting oxonium ion, yielding the final ester product.

Simplified Fischer-Speier Esterification Mechanism

Caption: Key stages of the Fischer-Speier esterification mechanism.

Q3: What are the critical safety precautions for this synthesis?

-

Phenol: Highly toxic, corrosive, and rapidly absorbed through the skin. Always handle in a fume hood while wearing appropriate gloves (e.g., nitrile over butyl rubber) and eye protection.

-

Strong Acids (H₂SO₄, p-TsOH): Corrosive. Handle with care.

-

Benzoyl Chloride (if used as an alternative): Corrosive and a lachrymator.

-

DCC/EDC (Steglich): These are potent allergens and sensitizers. Avoid inhalation of the powder and skin contact.

-

Solvents: Toluene and other organic solvents are flammable. Ensure heating is done using a heating mantle and that no ignition sources are nearby.

References

- Continuous process for preparing benzoic acid esters. (n.d.). Google Patents.

- Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst. (2020). International Journal of Scientific & Technology Research, 9(2).

- Mitsunobu Reaction. (n.d.). Organic Chemistry Portal.

- Mitsunobu reaction. (n.d.). Organic Synthesis.

- Mitsunobu Reaction. (2019).

- Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. (n.d.).

- Types of Organic Reactions- Esterification Using a Dean-Stark Trap. (n.d.).

- Studying the Optimum Reaction Conditions for Organic Esterification of Glycerol to Benzoic Acid and Some Devices by Using Ecofri. (n.d.). IISTE.org.

- OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. (2023). International journal of physical sciences.

- Dean-Stark. (n.d.). University of York Chemistry Teaching Labs.

- Dean–Stark apparatus. (n.d.). In Wikipedia.

- Esterification: Reflux, Isolation and Purification // HSC Chemistry. (2021, May 6). YouTube.

- Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? (2020, April 3). Quora.

- Mitsunobu Reaction. (n.d.). Alfa Chemistry.

- Dean-Stark apparatus. (n.d.). chemeurope.com.

- Acid to Ester - Common Conditions. (n.d.).

- Video: Dean-Stark Trap: Principle, Use in Chemical Reactions. (2017). JoVE.

- Steglich Esterification. (n.d.). Organic Chemistry Portal.

- Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (2018). ResearchGate.

- Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. (2023). PMC.

- Esterification--Making Esters from Carboxylic Acids. (2019, January 25). YouTube.

- How can I improve the yield of my Fischer Esterification? (2020, February 13). Reddit.

- Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. (2016, December 27). YouTube.

Sources

- 1. youtube.com [youtube.com]

- 2. quora.com [quora.com]

- 3. Dean–Stark apparatus - Wikipedia [en.wikipedia.org]

- 4. Dean-Stark_apparatus [chemeurope.com]

- 5. Chemistry Teaching Labs - Dean-Stark [chemtl.york.ac.uk]

- 6. Video: Dean-Stark Trap: Principle, Use in Chemical Reactions [jove.com]

- 7. One moment, please... [ijstr.org]

- 8. iiste.org [iiste.org]

- 9. US6235924B1 - Continuous process for preparing benzoic acid esters - Google Patents [patents.google.com]

- 10. Steglich Esterification [organic-chemistry.org]

- 11. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mitsunobu Reaction [organic-chemistry.org]

- 13. glaserr.missouri.edu [glaserr.missouri.edu]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. organic-synthesis.com [organic-synthesis.com]

- 16. academicpublishers.org [academicpublishers.org]

- 17. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 18. reddit.com [reddit.com]

- 19. youtube.com [youtube.com]

- 20. m.youtube.com [m.youtube.com]

Purification of phenyl 2-bromobenzoate by recrystallization vs chromatography

Welcome to the technical support guide for the purification of phenyl 2-bromobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and procedural guidance for achieving high purity of this compound through recrystallization and chromatography.

Choosing Your Purification Strategy: Recrystallization vs. Chromatography

The initial choice between recrystallization and chromatography is critical and depends on several factors, including the nature and quantity of impurities, the scale of your synthesis, and the desired final purity.

dot digraph "Purification_Decision_Tree" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

start [label="Crude Phenyl 2-Bromobenzoate", fillcolor="#F1F3F4", fontcolor="#202124"]; impurity_check [label="Impurity Profile Analysis\n(e.g., TLC, NMR)", fillcolor="#FBBC05", fontcolor="#202124"]; decision [label="High Polarity Difference?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; recrystallization [label="Recrystallization", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; chromatography [label="Column Chromatography", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; scale_check [label="Scale of Synthesis", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; large_scale [label="Large Scale (>5g)", fillcolor="#FBBC05", fontcolor="#202124"]; small_scale [label="Small Scale (<5g)", fillcolor="#FBBC05", fontcolor="#202124"];

start -> impurity_check; impurity_check -> decision; decision -> recrystallization [xlabel=" Yes"]; decision -> chromatography [xlabel=" No"]; recrystallization -> scale_check; chromatography -> scale_check; scale_check -> large_scale [xlabel=" "]; scale_check -> small_scale [xlabel=" "]; large_scale -> recrystallization [label="Often More Efficient"]; small_scale -> chromatography [label="Often More Practical"]; } dot Caption: Decision tree for selecting a purification method.

Section 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired product and impurities in a given solvent at different temperatures.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting for Recrystallization

| Problem | Probable Cause(s) | Recommended Solution(s) |

| No crystals form upon cooling. | 1. Too much solvent was used. [3][4] 2. Supersaturation of the solution. [3][5] | 1. Boil off some of the solvent to concentrate the solution and attempt to cool again.[4] 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure phenyl 2-bromobenzoate.[3][5] |

| The compound "oils out" instead of crystallizing. | 1. The solution is cooling too rapidly. 2. The boiling point of the solvent is higher than the melting point of the compound. [6] 3. High concentration of impurities. [3] | 1. Reheat the solution to redissolve the oil, then allow it to cool more slowly. Insulating the flask can help.[3] 2. Add a small amount of a co-solvent in which the compound is less soluble to lower the overall solvent power.[6] 3. Consider a preliminary purification step like a simple filtration or a different primary purification method. |

| Low recovery of the purified product. | 1. Too much solvent was used initially. [6] 2. The crystals were washed with solvent that was not ice-cold. [5][6] 3. Premature crystallization during hot filtration. [6] | 1. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[5][7] 2. Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[5][7] 3. Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization.[6] |

| The recrystallized product is still impure. | 1. The chosen solvent does not effectively differentiate between the product and the impurity. 2. The cooling process was too rapid, trapping impurities. | 1. Perform solubility tests with a range of solvents to find one that dissolves the compound well when hot but poorly when cold, while the impurities remain soluble at all temperatures.[7] 2. Allow the solution to cool slowly and undisturbed to promote the formation of pure crystals.[2] |

Detailed Protocol for Recrystallization of Phenyl 2-Bromobenzoate

1. Solvent Selection:

-

Ideal solvents for recrystallizing phenyl 2-bromobenzoate include ethanol, methanol, or a mixed solvent system like ethanol/water.[7][8] Phenyl benzoate, a similar compound, is soluble in ethanol.[9][10]

-

Perform small-scale solubility tests to determine the optimal solvent or solvent mixture. The goal is to find a system where phenyl 2-bromobenzoate is highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., in an ice bath).

2. Dissolution:

-

Place the crude phenyl 2-bromobenzoate in an Erlenmeyer flask.

-

Add a minimal amount of the chosen hot solvent in portions, with heating and swirling, until the solid just dissolves.[7] Using the absolute minimum amount of boiling solvent is crucial for maximizing yield.[5]

3. Decolorization (if necessary):

-

If the solution is colored, and the pure compound is known to be colorless, add a small amount of activated charcoal to the hot solution and swirl.

-

Boil the solution for a few minutes.

4. Hot Filtration (if necessary):

-

If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[11]

5. Crystallization:

-

Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.[7] Slow cooling is essential for the formation of large, pure crystals.

-

Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[7]

6. Isolation and Washing:

-

Collect the crystals by vacuum filtration using a Büchner funnel.[11]

-

Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.[5][11]

7. Drying:

-

Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point to remove any residual solvent. The melting point for similar compounds like methyl 2-[4-(bromomethyl)phenyl]benzoate is around 56°C.[12][13]

Section 2: Purification by Column Chromatography

Column chromatography is a versatile technique that separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[14]

Frequently Asked Questions (FAQs) & Troubleshooting for Column Chromatography

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Poor separation of spots on the column. | 1. Inappropriate mobile phase polarity. 2. Column overloading. | 1. Adjust the mobile phase composition. If the compounds are eluting too quickly, decrease the polarity of the mobile phase. If they are not moving, increase the polarity.[14] 2. Use a larger column or reduce the amount of sample loaded. |

| Cracked or channeled silica gel bed. | 1. The column was allowed to run dry. 2. Improper packing of the column. | 1. Always keep the silica gel covered with the mobile phase. 2. Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels. |

| Compound is not eluting from the column. | 1. The mobile phase is not polar enough. 2. The compound may be decomposing on the silica gel. [14] | 1. Gradually increase the polarity of the mobile phase.[14] 2. Test the stability of your compound on a small amount of silica gel. If it is unstable, consider using a different stationary phase like alumina or deactivating the silica gel with triethylamine. |

| Broad or tailing peaks. | 1. Poor sample application. 2. Interactions between the compound and the stationary phase. | 1. Dissolve the sample in a minimal amount of the mobile phase and apply it as a narrow band at the top of the column. 2. Add a small amount of a modifier (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds) to the mobile phase to improve peak shape. |

Detailed Protocol for Column Chromatography of Phenyl 2-Bromobenzoate

1. Stationary and Mobile Phase Selection:

-

Stationary Phase: Silica gel is a common choice for compounds of moderate polarity like phenyl 2-bromobenzoate.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.[14]

2. Column Packing:

-

Prepare a slurry of silica gel in the initial mobile phase.

-

Pour the slurry into the column and allow the silica gel to settle, ensuring a uniform and bubble-free packing. Drain the excess solvent until the solvent level is just above the silica gel bed.

3. Sample Loading:

-

Dissolve the crude phenyl 2-bromobenzoate in a minimal amount of the mobile phase.

-

Carefully add the sample solution to the top of the column.

4. Elution:

-

Begin eluting the column with the mobile phase, collecting fractions in test tubes or vials.

-

Monitor the separation by TLC analysis of the collected fractions.

5. Product Isolation:

-

Combine the fractions containing the pure phenyl 2-bromobenzoate.

-

Remove the solvent using a rotary evaporator to obtain the purified product.

Workflow for Column Chromatography

dot digraph "Column_Chromatography_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

start [label="Crude Product", fillcolor="#F1F3F4", fontcolor="#202124"]; tlc [label="TLC Analysis for\nMobile Phase Selection", fillcolor="#FBBC05", fontcolor="#202124"]; packing [label="Pack Column with\nSilica Gel Slurry", fillcolor="#4285F4", fontcolor="#FFFFFF"]; loading [label="Load Sample onto Column", fillcolor="#4285F4", fontcolor="#FFFFFF"]; elution [label="Elute with Mobile Phase\n& Collect Fractions", fillcolor="#34A853", fontcolor="#FFFFFF"]; monitoring [label="Monitor Fractions by TLC", fillcolor="#FBBC05", fontcolor="#202124"]; combine [label="Combine Pure Fractions", fillcolor="#34A853", fontcolor="#FFFFFF"]; evaporation [label="Solvent Evaporation\n(Rotary Evaporator)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="Purified Phenyl 2-Bromobenzoate", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

start -> tlc; tlc -> packing; packing -> loading; loading -> elution; elution -> monitoring; monitoring -> combine; combine -> evaporation; evaporation -> product; } dot Caption: General workflow for purification by column chromatography.

References

- Phenomenex. (2025, August 26). GC Column Troubleshooting Guide.

- Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage.

- University of Rochester. Troubleshooting Flash Column Chromatography.

- University of York. Problems with Recrystallisations.

- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.

- Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase.

- HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide.

- N.p. Recrystallization.

- Cheméo. Chemical Properties of 2-Bromobenzoic acid, phenyl ester.

- Reddit. (2020, October 30). Recrystallisation Help.

- Benchchem. troubleshooting guide for the recrystallization of 2-(2-Chlorophenyl)acetohydrazide.

- ChemicalBook. 496033-74-0(4-ethylphenyl 2-bromobenzoate) Product Description.

- ChemicalBook. Methyl 2-[4-(bromomethyl)phenyl]benzoate.

- N.p. Recrystallization 2.

- N.p. Recrystallization and Crystallization.

- ThermoFisher. Column care guide and general method development information for Thermo Scientific phenyl columns.

- Sigma-Aldrich. 4-(2-(phenylsulfonyl)carbohydrazonoyl)phenyl 2-bromobenzoate.

- Science Learning Center. Experiment: Recrystallization – Part II: Purification of Solidss.

- CAS Common Chemistry. Phenyl 4-bromobenzoate.

- N.p. Recrystallization of Benzoic Acid.

- Sigma-Aldrich. 4-(2-(anilinocarbothioyl)carbohydrazonoyl)phenyl 2-bromobenzoate.

- Google Patents. CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.

- TCI Chemicals. Methyl 2-[4-(Bromomethyl)phenyl]benzoate | 114772-38-2.

- PrepChem.com. Preparation of 2-bromobenzoic acid.

- SIELC Technologies. (2018, February 16). Separation of Phenyl benzoate on Newcrom R1 HPLC column.

- YouTube. (2023, September 1). Recrystallization of Phenyl Benzoate | POC-II | Practical.

- NIST. 2-Bromobenzoic acid, phenyl ester.

- The Good Scents Company. phenyl benzoate, 93-99-2.

- CymitQuimica. CAS 93-99-2: Phenyl benzoate.

- Shimadzu. C190-E155 Technical Report: Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient.

- Agilent Technologies, Inc. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns.

- ChemicalBook. Methyl 2-bromobenzoate synthesis.

- ResearchGate. 3-(2-Bromoacetyl)phenyl benzoate.

- PubMed. Impurity profiling/comparative Analyses of Samples of 1-phenyl-2-propanone.

- Sciforum. Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions.

Sources

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. westfield.ma.edu [westfield.ma.edu]

- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. people.chem.umass.edu [people.chem.umass.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. people.chem.umass.edu [people.chem.umass.edu]

- 8. CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5- - Google Patents [patents.google.com]

- 9. phenyl benzoate, 93-99-2 [thegoodscentscompany.com]

- 10. CAS 93-99-2: Phenyl benzoate | CymitQuimica [cymitquimica.com]

- 11. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 12. Methyl 2-[4-(bromomethyl)phenyl]benzoate CAS#: 114772-38-2 [m.chemicalbook.com]

- 13. Methyl 2-[4-(Bromomethyl)phenyl]benzoate | 114772-38-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 14. Chromatography [chem.rochester.edu]

Technical Support Center: Optimizing Reaction Temperature for Ortho-Halo Ester Coupling

Welcome to the technical support center for optimizing reaction temperature in ortho-halo ester coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial class of reactions. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you achieve optimal yields and minimize side reactions in your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during your ortho-halo ester coupling reactions. Each problem is followed by an analysis of potential causes related to reaction temperature and actionable solutions.

Issue 1: Low or No Product Yield

You've set up your cross-coupling reaction with an ortho-halo ester, but after the specified reaction time, you observe little to no formation of the desired product.

Potential Causes & Solutions

-

Insufficient Thermal Energy for Oxidative Addition: The initial step in many cross-coupling reactions, oxidative addition of the aryl halide to the metal center (e.g., palladium), is often the rate-determining step and requires a certain activation energy.[1] Ortho-substituted haloarenes can be sterically hindered, potentially requiring higher temperatures to facilitate this step. The reactivity of the halide also plays a crucial role, with the general trend being I > Br > OTf > Cl.[2][3]

-

Solution: Gradually increase the reaction temperature in 10-20 °C increments. For instance, many Suzuki-Miyaura reactions are initially attempted around 60 °C but can be heated up to 120 °C.[4] Similarly, Buchwald-Hartwig aminations are often run at elevated temperatures of 80-110 °C.[5] Monitor the reaction progress at each temperature point by TLC or LC-MS to find the optimal balance.

-

-

Catalyst Inactivity at Low Temperatures: The active catalyst, often a Pd(0) species, may not be generated efficiently from the precatalyst at lower temperatures.[5] This is particularly relevant when using weaker bases which may require more thermal energy to facilitate the reduction of the Pd(II) precatalyst.[6]

-

Poor Solubility of Reactants: One or more of your reactants (the ortho-halo ester, coupling partner, or base) may have poor solubility in the chosen solvent at the initial reaction temperature. This can significantly hinder the reaction rate.

-

Solution: While screening different solvents is an option, cautiously increasing the temperature can improve the solubility of your reagents.[5] Ensure all components are in solution at the reaction temperature.

-

Experimental Protocol: Temperature Screening for a Sluggish Reaction

-

Set up a series of small-scale reactions in parallel vials.

-

Charge each vial with the ortho-halo ester (1.0 equiv), coupling partner (1.1-1.5 equiv), catalyst (e.g., 2 mol %), ligand (if necessary), and base (e.g., 2 equiv) under an inert atmosphere.[5]

-

Add the degassed solvent to each vial.

-

Place the vials in separate heating blocks or an oil bath preheated to different temperatures (e.g., 60 °C, 80 °C, 100 °C, 120 °C).[4]

-

Stir the reactions and monitor their progress over time (e.g., at 1, 4, 12, and 24 hours) using an appropriate analytical technique.

-

Analyze the results to determine the temperature that provides the best conversion to the desired product within a reasonable timeframe.

Frequently Asked Questions (FAQs)

Q1: What is a good starting temperature for my ortho-halo ester coupling reaction?

A1: A general starting point for many palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, is around 60-80 °C. [4]For Buchwald-Hartwig aminations, a slightly higher range of 80-100 °C is common. [7]However, the optimal temperature is highly dependent on the specific substrates, catalyst system, and solvent. For copper-catalyzed reactions like the Ullmann condensation, significantly higher temperatures, often exceeding 200 °C, were traditionally required, although modern ligand systems can enable lower temperatures. [8][9] Q2: How does the halogen on my ortho-halo ester affect the optimal reaction temperature?

A2: The identity of the halogen has a significant impact on the rate of oxidative addition, which in turn influences the required temperature. The general reactivity trend is I > Br > Cl. [10]Consequently, reactions with ortho-chloro esters will typically require higher temperatures than their ortho-bromo or ortho-iodo counterparts to achieve a similar reaction rate. [11] Q3: Can running the reaction at a lower temperature for a longer time improve my results?

A3: Yes, this is a common and effective optimization strategy, especially when side reactions are an issue at higher temperatures. [12]By lowering the temperature, you can often suppress the rates of undesired pathways (like hydrodehalogenation or catalyst decomposition) more than the rate of the desired product formation, leading to a cleaner reaction and higher isolated yield, albeit over a longer period. [13] Q4: My reaction involves a base-sensitive functional group on the ester. How should I approach temperature optimization?

A4: With base-sensitive groups, it is crucial to use the mildest conditions possible. This often means using a weaker base, such as K₃PO₄ or Cs₂CO₃, instead of strong bases like NaOtBu. [5]To compensate for the lower reactivity of weaker bases, you may need to run the reaction at a higher temperature. [6]However, you must carefully balance this against the potential for thermal degradation of your substrate. A thorough screen of both base and temperature is recommended.

Q5: What is the role of temperature in the key steps of the catalytic cycle?

A5: Temperature influences all steps of the catalytic cycle, but its effect is most pronounced on the rate-determining steps.

-

Oxidative Addition: This step often has a significant energy barrier, and increasing the temperature provides the necessary energy to overcome it, thus increasing the reaction rate. [1][14]* Transmetalation: This step can also be temperature-dependent, although it is often faster than oxidative addition.

-

Reductive Elimination: This is the product-forming step. While it is also accelerated by heat, high temperatures can sometimes lead to undesired side reactions from the organometallic intermediate that would otherwise undergo productive reductive elimination. [15][16] Optimizing the temperature aims to find a "sweet spot" where the rate of the entire catalytic cycle is efficient, and the lifetime of the catalyst is maximized, while minimizing the rates of competing side reactions.

References

-

Rummelt, S., et al. (2021). Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex. Journal of the American Chemical Society. Available from: [Link]

-

Barrios-Landeros, F., et al. (2009). Effect of Ligand Steric Properties and Halide Identity on the Mechanism for Oxidative Addition of Haloarenes to Trialkylphosphine Pd(0) Complexes. Journal of the American Chemical Society. Available from: [Link]

-

University of Leeds. Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available from: [Link]

-

Wikipedia. Ullmann condensation. Available from: [Link]

-

Rosa, G. R., et al. (2015). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. Journal of the Brazilian Chemical Society. Available from: [Link]

-

Taylor & Francis Online. Ullmann reaction – Knowledge and References. Available from: [Link]

-

Micalizio, G. C., et al. (2008). Regioselective Reductive Cross-Coupling Reaction. Tetrahedron. Available from: [Link]

-

Felekari, D., & Naserian, S. (2025). Efficient Copper-Catalyzed Selective Synthesis of 1,1-Diaryl Hydrazines from Aryl Boronic Acids and Hydrazine Hydrate. ResearchGate. Available from: [Link]

-

Park, J. H., et al. (2013). Colorimetric Assay of Propranolol Tablets by Derivatization: Novel Application of Diazotized 4-Amino-3,5-Dinitrobenzoic Acid (ADBA). ResearchGate. Available from: [Link]

-

Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Available from: [Link]

-

Deeming, A. J., & Shaw, B. L. (1969). Oxidative addition of aryl halides to iridium(I) complexes. A new arylation reagent. Journal of the Chemical Society A: Inorganic, Physical, Theoretical. Available from: [Link]

-

Chemistry LibreTexts. Reductive Elimination. Available from: [Link]

-

Camasso, N. M., & Sanford, M. S. (2015). Oxidative Addition of Aryl Halides to a Ni(I)-Bipyridine Complex. OSTI.GOV. Available from: [Link]

-

BYJU'S. Ullmann Reaction. Available from: [Link]

-

WuXi AppTec. (2025). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. Available from: [Link]

-

Casitas, A., & Martin, R. (2016). The C(sp²)−CF3 Reductive Elimination from Aryl[tris(trifluoromethyl)]cuprate(III) Complexes. ResearchGate. Available from: [Link]

-

Ali, M. A., et al. (2013). Studies on Pd/NiFe2O4 catalyzed ligand-free Suzuki reaction in aqueous phase: synthesis of biaryls, terphenyls and polyaryls. ResearchGate. Available from: [Link]

-

The Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Available from: [Link]

-

Semproni, M. J., et al. (2023). Kinetics and Thermodynamics of the Oxidative Addition of Aryl Bromides at Palladium(I) to Form Palladium(III) Complexes. ChemRxiv. Available from: [Link]

-

Organic Chemistry Portal. Ullmann Reaction. Available from: [Link]

-

Wikipedia. Sonogashira coupling. Available from: [Link]

-

Kim, D., et al. (2024). Reductive deaminative cross-coupling of alkyl bistriflimides enabled by electrocatalysis. Science. Available from: [Link]

-

de la Cruz-Cruz, J. I., et al. (2020). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Molecules. Available from: [Link]

-

Gande, M., & Toste, F. D. (2025). Chelating-Group-Assisted C(sp2)–O Reductive Elimination at the Gold(III) Center. Organic Letters. Available from: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

-

Wikipedia. Suzuki reaction. Available from: [Link]

-

Organic Chemistry Portal. sonogashira coupling - Organic Chemistry Portal - Literature. Available from: [Link]

-

Li, B., et al. (2012). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Current Organic Chemistry. Available from: [Link]

-

University of Windsor. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Available from: [Link]

-

Pownall, H. D., et al. (2022). A Stoichiometric Haloform Coupling for Ester Synthesis with Secondary Alcohols. Chemistry – A European Journal. Available from: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

-

University of Freiburg. High-Throughput Screening Techniques in Catalysis. Available from: [Link]

-

Reddit. (2021). Problem with Palladium Mirror forming in Heck coupling. Available from: [Link]

-

Guria, M., et al. (2023). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega. Available from: [Link]

-

Petroski, R. J. (2008). Improved preparation of halopropyl bridged carboxylic ortho esters. Organic Communications. Available from: [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

-

Pastre, J. C., et al. (2025). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview. Organic Process Research & Development. Available from: [Link]

-

Newman, S. G., & Willis, M. C. (2012). Palladium-Catalyzed Cross-Couplings by C–O Bond Activation. The Journal of Organic Chemistry. Available from: [Link]

-

Hojilla, C. V., et al. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science. Available from: [Link]

-

Jørgensen, M., et al. (2002). Efficient Synthesis of α-Aryl Esters by Room-Temperature Palladium-Catalyzed Coupling of Aryl Halides with Ester Enolates. Journal of the American Chemical Society. Available from: [Link]

-

Leahy, D. K., et al. (2025). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemistry. Available from: [Link]

-

Chemistry LibreTexts. Reactions of Esters. Available from: [Link]

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Lab Reporter [fishersci.se]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. merckmillipore.com [merckmillipore.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. (PDF) Oxidative addition of aryl halides to iridium(I) complexes. A new arylation reagent [academia.edu]

- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Verification Required - Princeton University Library [oar.princeton.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

Technical Support Center: Phenyl 2-Bromobenzoate Synthesis

A Senior Application Scientist's Guide to Optimal Solvent Selection

Welcome to the Technical Support Center for the synthesis of phenyl 2-bromobenzoate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the critical role of solvent selection in achieving high-yield, high-purity outcomes. We will explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide a validated protocol for success.

Core Principles of Solvent Selection for Esterification

The synthesis of phenyl 2-bromobenzoate is most commonly achieved via the Fischer-Speier esterification of 2-bromobenzoic acid and phenol, catalyzed by a strong acid.[1] This is a reversible equilibrium reaction, and the choice of solvent is paramount in controlling its outcome.[2]

Three primary functions of the solvent in this synthesis are:

-

Equilibrium Manipulation: The reaction produces one equivalent of water. To drive the reaction to completion, this water must be removed as it is formed, in accordance with Le Châtelier's principle.[2]

-

Thermal Regulation: The solvent's boiling point dictates the maximum reaction temperature under reflux conditions, directly influencing the reaction kinetics.[3]

-

Solubilization: The solvent must adequately dissolve the reactants (2-bromobenzoic acid, phenol) and the acid catalyst to ensure a homogeneous reaction medium.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the planning phase of the synthesis.

Q1: What are the most recommended solvents for the Fischer esterification of 2-bromobenzoic acid and phenol?

A1: Non-polar, water-immiscible solvents are highly recommended, with toluene being the industry standard.[1][3] Toluene's effectiveness stems from its ability to form a low-boiling azeotrope with water (85°C). When used with a Dean-Stark apparatus, this allows for the continuous and efficient removal of water from the reaction, driving the equilibrium towards the formation of the phenyl 2-bromobenzoate product.[2] Other suitable non-polar solvents include hexane or xylene.[1][4]

Q2: Can I run the reaction without a solvent?

A2: While some Fischer esterifications can be run neat, particularly when using a large excess of a liquid alcohol reagent, it is not advisable for this synthesis.[1][5] Both 2-bromobenzoic acid and phenol are solids at room temperature. A solvent is necessary to create a homogeneous reaction mixture and to facilitate the crucial removal of the water byproduct. Attempting a solvent-free reaction would likely result in a heterogeneous, inefficient mixture with poor conversion rates.[6]

Q3: What is the difference between using a protic versus an aprotic solvent for this reaction?

A3:

-

Protic Solvents: These solvents contain acidic protons and can donate hydrogen bonds (e.g., water, alcohols).[7][8] Using a protic solvent is generally counterproductive for this specific Fischer esterification. Adding excess water would shift the equilibrium back towards the reactants. While an alcohol could be a solvent, it would compete with phenol, leading to unwanted side products.

-

Aprotic Solvents: These solvents lack acidic protons and cannot donate hydrogen bonds (e.g., toluene, hexane, DMSO, DMF).[7][8] Non-polar aprotic solvents like toluene are ideal as they enable azeotropic water removal.[1] Polar aprotic solvents like DMSO can sometimes increase reaction rates by stabilizing polar intermediates, but they are not suitable for Dean-Stark water removal and can complicate product purification due to their high boiling points.[9]

Q4: How does solvent polarity affect the reaction?

A4: Solvent polarity can influence reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states.[10] The tetrahedral intermediate in Fischer esterification is more polar than the reactants. A polar solvent could potentially stabilize this intermediate, lowering the activation energy.[11] However, for this specific equilibrium-driven reaction, the physical property of forming an azeotrope with water is far more critical for achieving a high yield than the solvent's polarity. Therefore, non-polar solvents that facilitate water removal are the superior choice.

Troubleshooting Guide: Common Issues & Solutions

This section provides solutions to specific problems you may encounter during your experiment.

Problem 1: The yield of phenyl 2-bromobenzoate is very low (<50%).

-

Possible Cause: Incomplete reaction due to the presence of water. The Fischer esterification is an equilibrium-limited process. If the water produced is not effectively removed, the reaction will not proceed to completion.

-

Recommended Solutions:

-

Utilize a Dean-Stark Apparatus: This is the most effective method. Ensure your glassware is properly set up and that the azeotrope is collecting in the trap, with water separating to the bottom.[2][3]

-

Check for Leaks: Ensure all joints in your reflux setup are perfectly sealed. Atmospheric moisture can inhibit the reaction.

-

Use an Anhydrous Solvent: Use a freshly opened bottle of anhydrous toluene or dry the solvent over a suitable drying agent (e.g., sodium/benzophenone) prior to use.

-

Increase Reaction Time: Phenols are less nucleophilic than aliphatic alcohols, and sterically hindered carboxylic acids can react slowly. The reaction may require several hours (6-24 h) at reflux to reach completion.[1]

-

Problem 2: The reaction stalls, and no more water is collecting in the Dean-Stark trap, but TLC analysis shows significant starting material remaining.

-

Possible Cause: The catalyst may have been deactivated or used in an insufficient amount. Strong acid catalysts like sulfuric acid or p-toluenesulfonic acid (p-TsOH) are essential.[1]

-

Recommended Solutions:

-

Verify Catalyst Loading: Ensure you are using a catalytic amount, typically 1-5 mol% relative to the limiting reagent.

-

Use a Fresh Catalyst: Acid catalysts can be hygroscopic. Use a fresh, dry source of p-TsOH or concentrated H₂SO₄.

-

Consider a Stronger Acid Catalyst: If p-TsOH is ineffective, carefully using a small amount of concentrated sulfuric acid can increase the reaction rate.

-

Problem 3: The final product is contaminated with unreacted 2-bromobenzoic acid.

-

Possible Cause: Incomplete reaction or inefficient purification. Carboxylic acids can be difficult to separate from the ester product by chromatography alone.

-

Recommended Solutions:

-

Aqueous Base Wash: During the workup, wash the organic layer with a mild base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or 1M sodium carbonate (Na₂CO₃). This will deprotonate the acidic 2-bromobenzoic acid, forming its water-soluble carboxylate salt, which will be extracted into the aqueous layer.

-

Monitor with TLC: Before combining organic layers, spot the organic phase on a TLC plate to confirm the absence of the carboxylic acid starting material. Repeat the base wash if necessary.

-

Problem 4: The product appears oily or discolored after purification.

-

Possible Cause: Formation of side products or residual solvent. High temperatures and strong acid can sometimes lead to minor charring or side reactions.

-

Recommended Solutions:

-

Recrystallization: Phenyl 2-bromobenzoate is a solid at room temperature. Recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) is a highly effective method for removing colored impurities and achieving high purity.

-

Activated Carbon Treatment: If the product is highly colored, you can add a small amount of activated carbon to the solution during recrystallization to adsorb colored impurities. Filter the hot solution through Celite to remove the carbon before allowing it to cool.

-

Thorough Drying: Ensure the purified product is thoroughly dried under vacuum to remove any residual solvent, which can make the solid appear oily or gummy.

-

Comparative Data of Common Solvents

The table below summarizes the properties of various solvents and their suitability for the synthesis of phenyl 2-bromobenzoate.

| Solvent | Boiling Point (°C) | Dielectric Constant (ε) at 20°C | Solvent Type | Suitability for Dean-Stark | Recommendation |

| Toluene | 111 | 2.4 | Non-polar Aprotic | Excellent | Highly Recommended |

| Hexane | 69 | 1.9 | Non-polar Aprotic | Good | Recommended (Lower Temp) |

| Xylene (mixed isomers) | ~140 | ~2.4 | Non-polar Aprotic | Excellent | Recommended (Higher Temp) |

| Dichloromethane (DCM) | 40 | 9.1 | Polar Aprotic | Poor (Too Volatile) | Not Recommended |

| Dimethylformamide (DMF) | 153 | 36.7 | Polar Aprotic | No (Water Miscible) | Not Recommended |

| Dimethyl Sulfoxide (DMSO) | 189 | 46.7 | Polar Aprotic | No (Water Miscible) | Not Recommended |

Recommended Experimental Protocol

This protocol details a reliable method for the synthesis of phenyl 2-bromobenzoate using toluene with azeotropic water removal.

Materials:

-

2-Bromobenzoic acid (1.0 eq)

-

Phenol (1.1 eq)

-

p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq)

-

Anhydrous Toluene

-

Saturated aq. Sodium Bicarbonate (NaHCO₃)

-

Brine (Saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Dean-Stark trap

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Setup: Assemble a round-bottom flask equipped with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.

-

Charging the Flask: To the flask, add 2-bromobenzoic acid (1.0 eq), phenol (1.1 eq), and p-toluenesulfonic acid monohydrate (0.05 eq).

-

Solvent Addition: Add anhydrous toluene to the flask, sufficient to immerse the reactants and fill the Dean-Stark trap (approx. 4-5 mL of solvent per gram of limiting reagent).

-

Reaction: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Continue refluxing until water no longer collects in the trap (typically 6-18 hours). Monitor the reaction's progress by TLC.

-

Workup - Cooling & Dilution: Once the reaction is complete, allow the flask to cool to room temperature. Dilute the reaction mixture with an equal volume of ethyl acetate or diethyl ether.

-

Workup - Washing: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with:

-

Saturated aq. NaHCO₃ (2x) to remove unreacted 2-bromobenzoic acid and the p-TsOH catalyst.

-

Water (1x)

-

Brine (1x) to break any emulsions and begin the drying process.

-

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure phenyl 2-bromobenzoate.

Visual Workflow: Solvent Selection Logic

The following diagram illustrates the decision-making process for selecting the optimal solvent for this synthesis.

Caption: Decision workflow for solvent selection in phenyl 2-bromobenzoate synthesis.

References

-

Wikipedia. Fischer–Speier esterification . [Link]

-

Patsnap Eureka. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation . [Link]

-

Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions . [Link]

-

OperaChem. Fischer Esterification-Typical Procedures . [Link]

-

Oreate AI. Understanding Protic and Aprotic Solvents: The Chemistry Behind the Choices . [Link]

-

gChem. Esterification Comparative Reaction . [Link]

-

Master Organic Chemistry. Fischer Esterification . [Link]

-

Orango. Protic vs. Aprotic Solvents: Difference in Organic Chemistry . [Link]

-

MDPI. How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions . [Link]

-

Chemistry LibreTexts. 6.05.1. Protic vs Aprotic Solvents . [Link]

- Google Patents. US3772389A - Process for the synthesis of phenyl esters.

-

IJSTR. Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst . [Link]

-

PubMed. Intrinsic effects of solvent polarity on enzymic activation energies . [Link]

-

YouTube. A-Level H2 Chemistry: Esterification of Phenols . [Link]

Sources

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. One moment, please... [operachem.com]

- 4. US3772389A - Process for the synthesis of phenyl esters - Google Patents [patents.google.com]

- 5. jk-sci.com [jk-sci.com]

- 6. ijstr.org [ijstr.org]

- 7. Understanding Protic and Aprotic Solvents: The Chemistry Behind the Choices - Oreate AI Blog [oreateai.com]

- 8. theorango.com [theorango.com]

- 9. gchemglobal.com [gchemglobal.com]

- 10. mdpi.com [mdpi.com]

- 11. Intrinsic effects of solvent polarity on enzymic activation energies - PubMed [pubmed.ncbi.nlm.nih.gov]

Validation & Comparative

A Comparative Guide to the Infrared Carbonyl Stretch of Phenyl 2-Bromobenzoate

This guide provides an in-depth analysis of the carbonyl (C=O) stretching frequency in phenyl 2-bromobenzoate as observed via Infrared (IR) spectroscopy. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple spectral interpretation. We will dissect the electronic and steric factors that govern the precise vibrational frequency of the carbonyl group, comparing it against its parent compound, phenyl benzoate, and other substituted analogues. The content herein is grounded in established spectroscopic principles and supported by experimental data to ensure scientific integrity and practical applicability.

The Significance of the Carbonyl Stretch in Ester Identification

Infrared spectroscopy is a cornerstone technique for functional group identification in organic molecules. The carbonyl group, due to its large change in dipole moment during vibration, produces one of the most intense and diagnostically useful absorption bands in the IR spectrum.[1][2] For esters, the C=O stretching frequency is particularly sensitive to the electronic environment, making it a powerful probe for subtle structural modifications.

Saturated aliphatic esters typically exhibit a strong C=O absorption band in the range of 1735-1750 cm⁻¹.[3][4] However, when the carbonyl group is conjugated with an aromatic ring, as in phenyl benzoate, delocalization of π-electrons reduces the double-bond character of the C=O bond. This weakening of the bond lowers the required energy for vibration, resulting in a shift to a lower frequency, typically around 1715-1730 cm⁻¹.[2][4][5] Understanding the factors that cause further shifts from this baseline is critical for accurate structural elucidation.

Electronic Effects in Substituted Benzoates: A Tug-of-War

Substituents on the aromatic rings of an ester like phenyl benzoate can significantly alter the C=O stretching frequency through two primary electronic mechanisms: the inductive effect and the resonance effect.[3][6]

-

Inductive Effect (I): This effect is transmitted through sigma (σ) bonds and relates to the electronegativity of the substituent. Electron-withdrawing groups (EWGs) pull electron density away from the carbonyl carbon, strengthening the C=O double bond and increasing its stretching frequency.[7][8]

-

Resonance Effect (R): This effect involves the delocalization of pi (π) electrons across the conjugated system. Electron-donating groups (+R) can push electron density into the ring and towards the carbonyl group, increasing its single-bond character and thereby decreasing the stretching frequency.[6][8]

The final position of the C=O band is determined by the net outcome of these often-competing effects.

Caption: Interplay of inductive and resonance effects on C=O frequency.

Case Study: Phenyl 2-Bromobenzoate

In phenyl 2-bromobenzoate, the bromine atom is located at the ortho-position of the benzoyl moiety. This specific placement introduces a third critical factor: the steric effect.

-

Inductive Effect (-I): Bromine is an electronegative halogen and exerts a strong electron-withdrawing inductive effect. This effect pulls electron density from the carbonyl group, leading to a strengthening of the C=O bond and a shift to a higher frequency.

-

Resonance Effect (+R): The lone pairs on the bromine atom can participate in resonance, donating electron density to the aromatic ring. This +R effect would lead to a weakening of the C=O bond and a shift to a lower frequency. For halogens, the inductive effect is generally considered to dominate over the resonance effect.[8]

-